molecular formula C11H16O B1346624 2-tert-Amylphenol CAS No. 3279-27-4

2-tert-Amylphenol

Cat. No.: B1346624
CAS No.: 3279-27-4
M. Wt: 164.24 g/mol
InChI Key: BGRKGHSKCFAPCL-UHFFFAOYSA-N
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Description

. It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Mechanism of Action

Target of Action

2-tert-Amylphenol, a widely used disinfectant, primarily targets the cell membrane of microorganisms . The cell membrane, which contains a considerable amount of lipid, is associated with the permeability barrier . The compound’s interaction with the cell membrane is crucial for its disinfectant properties .

Mode of Action

The mode of action of this compound involves its interaction with the cell membrane of microorganisms. It partitions itself between the aqueous medium and cellular lipids . This partitioning is believed to cause damage to the permeability barrier of the cell membrane, disrupting the normal functioning of the microorganisms .

Biochemical Pathways

This compound affects the biochemical pathways related to the integrity and functioning of the cell membrane. It is transformed by certain bacteria and fungi, which attack the aromatic ring system of the disinfectant via the hydroxylated intermediate . This results in ring fission products with pyran and furan structures . These transformations are part of the detoxification mechanisms of these organisms .

Pharmacokinetics

Based on a 90-day oral toxicity study in rats, a no observed adverse effect level (noael) of 5 mg/kg body weight per day was determined . Considering the metabolism of branched chain alkylphenols and remaining uncertainty related to the potential for accumulation in humans, an extra factor of 3 was considered along with the default uncertainty factor of 100 .

Result of Action

The molecular and cellular effects of this compound’s action involve disruption of the cell membrane, leading to potential cell death . In addition, the transformation of this compound by certain microorganisms results in the detoxification of the compound, reducing its toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the pH and temperature of the environment . Furthermore, the compound’s transformation and detoxification by microorganisms can be influenced by the presence of certain bacteria and fungi in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Amylphenol can be synthesized by reacting isoamylene with phenols in the presence of an inorganic solid acid catalyst or an acidic ion exchange resin catalyst . The reaction typically involves elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic alkylation of phenol with isoamylene. The process uses catalysts such as silica-alumina, zeolites, titania-silica, titania-zirconia, and magnesia-silica . This method allows for efficient production and is commonly used in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Amylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols and reduced phenolic compounds.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

2-tert-Amylphenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-tert-Amylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRKGHSKCFAPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062949
Record name Phenol, 2-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-27-4
Record name 2-tert-Amylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3279-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Amylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1,1-dimethylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dimethylpropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.925
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Record name 2-TERT-AMYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antioxidant properties of 2-tert-Amylphenol and how do they compare to other antioxidants like BHT?

A1: Research suggests that this compound exhibits significant antioxidant properties. A study focusing on the closely related compound, 5-n-Pentadecyl-2-tert-amylphenol, demonstrated its ability to reduce the formation of oxidation products, specifically carbonyls and peroxides, in hydrogenated naphthenic oil. [] This antioxidant activity was observed during accelerated oxidation tests. Notably, 5-n-Pentadecyl-2-tert-amylphenol displayed higher thermal stability compared to butylated hydroxytoluene (BHT), a common antioxidant, under both air and nitrogen atmospheres. [] This suggests that this compound and its derivatives could potentially serve as effective antioxidants with enhanced stability.

Q2: How do the structural characteristics of tert-alkylphenols, including this compound, influence their enthalpies of formation?

A2: The study exploring the thermochemistry of phenols provides valuable insights into the relationship between structure and enthalpy of formation in tert-alkylphenols. [] Researchers meticulously measured the standard molar enthalpies of formation for various tert-alkylphenols, including 4-tert-amylphenol. [] By analyzing these values and comparing them with group additivity rules, they could quantify the intramolecular interactions between substituents like tert-alkyl groups and the hydroxyl (OH) group. Interestingly, they found distinct interaction energy values for ortho, para, and meta interactions between these groups in the gas phase. [] This data emphasizes how subtle structural differences in the positioning of alkyl groups significantly impact the energetic properties of these compounds. This understanding is crucial for predicting the stability and reactivity of these molecules in various chemical processes.

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